Cas no 874302-01-9 (1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea)

1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea 化学的及び物理的性質
名前と識別子
-
- 1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 1-(3-chlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- DTXSID10718427
- CS-0175471
- F87710
- MFCD20231474
- A862596
- 874302-01-9
- BS-25814
- 1-(3-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- AKOS015909708
- ZJB30201
- N-(3-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 3-(3-CHLOROPHENYL)-1-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]UREA
- DS-019966
- 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
-
- MDL: MFCD20231474
- インチ: InChI=1S/C19H22BClN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
- InChIKey: BYTJDHICJTWRAR-UHFFFAOYSA-N
- SMILES: CC1(C(C)(OB(O1)C2=CC(NC(NC3=CC=CC(Cl)=C3)=O)=CC=C2)C)C
計算された属性
- 精确分子量: 372.14100
- 同位素质量: 372.1412004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 501
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
じっけんとくせい
- PSA: 59.59000
- LogP: 4.42920
1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Security Information
1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246141-250mg |
1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-01-9 | 95% | 250mg |
¥406.00 | 2024-04-27 | |
Fluorochem | 216097-1g |
1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-01-9 | 95% | 1g |
£563.00 | 2022-02-28 | |
abcr | AB311405-250 mg |
1-(3-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, 95%; . |
874302-01-9 | 95% | 250 mg |
€172.80 | 2023-07-19 | |
Ambeed | A577420-1g |
1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-01-9 | 95% | 1g |
$172.0 | 2025-02-24 | |
Ambeed | A577420-5g |
1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-01-9 | 95% | 5g |
$552.0 | 2025-02-24 | |
1PlusChem | 1P008DX1-5g |
1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-01-9 | 95% | 5g |
$564.00 | 2025-02-22 | |
A2B Chem LLC | AD90485-5g |
1-(3-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
874302-01-9 | 95% | 5g |
$572.00 | 2024-04-19 | |
Chemenu | CM134273-1g |
1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874302-01-9 | 95% | 1g |
$636 | 2023-02-18 | |
TRC | C428038-50mg |
1-(3-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
874302-01-9 | 50mg |
$150.00 | 2023-05-18 | ||
abcr | AB311405-5 g |
1-(3-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, 95%; . |
874302-01-9 | 95% | 5 g |
€1,096.60 | 2023-07-19 |
1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylureaに関する追加情報
Recent Advances in the Study of 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 874302-01-9)
The compound 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 874302-01-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea as a promising scaffold for the development of novel kinase inhibitors. The presence of the tetramethyl-1,3,2-dioxaborolane moiety in its structure is particularly noteworthy, as it enhances the compound's stability and bioavailability. Researchers have successfully synthesized this compound via a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by urea formation. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production.
In vitro studies have demonstrated that 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea exhibits potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR. These kinases are critical targets in the treatment of various cancers, and the compound's ability to selectively inhibit them suggests its potential as an anticancer agent. Furthermore, molecular docking studies have revealed that the compound binds to the ATP-binding site of these kinases, thereby blocking their catalytic activity. These findings have been corroborated by X-ray crystallography, which provided detailed insights into the binding interactions.
Beyond its kinase inhibitory properties, recent research has explored the compound's potential in other therapeutic areas. For instance, preliminary studies indicate that it may also modulate inflammatory pathways, making it a candidate for the treatment of autoimmune diseases. Additionally, its boron-containing structure has sparked interest in its use as a boron neutron capture therapy (BNCT) agent, a promising approach for treating certain types of tumors. These diverse applications underscore the versatility of 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea in medicinal chemistry.
Despite these promising findings, several challenges remain to be addressed. For example, the compound's pharmacokinetic properties, such as its metabolic stability and distribution in vivo, require further investigation. Moreover, its potential off-target effects and toxicity profiles need to be thoroughly evaluated in preclinical models. Future research should focus on optimizing the compound's structure to enhance its efficacy and reduce any adverse effects, paving the way for clinical development.
In conclusion, 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 874302-01-9) represents a promising candidate for drug development, with applications spanning oncology, immunology, and beyond. The latest research highlights its potential as a kinase inhibitor and its versatility in addressing unmet medical needs. Continued exploration of this compound's properties and mechanisms of action will be crucial for translating these findings into therapeutic breakthroughs.
874302-01-9 (1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea) Related Products
- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 1847-68-3(Methyl 5-(4-methoxyphenyl)-5-oxopentanoate)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 2228754-33-2(1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)
- 116450-56-7(Rhodamine 101 Inner Salt)
- 42190-83-0(C12H10N2O4)
- 2126161-05-3(tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)
- 1213063-40-1((3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol)
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
